N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-15-8-4-5-9-16(15)20-18(22)21-11-10-17(23-13-12-21)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJXZADIPCUKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization Using α,β-Unsaturated Esters
A high-yielding method for 1,4-thiazepane precursors involves reacting α,β-unsaturated esters with 1,2-amino thiols like cysteamine. For example, phenyl-substituted α,β-unsaturated esters react with cysteamine in trifluoroethanol at 80°C for 0.5–3 hours, forming 1,4-thiazepanones. This intermediate is critical for subsequent reduction to the saturated thiazepane.
Representative Procedure :
- Combine 7-phenyl-α,β-unsaturated ethyl ester (1.0 equiv) and cysteamine hydrochloride (1.2 equiv) in trifluoroethanol.
- Heat at 80°C for 2 hours under nitrogen.
- Cool and concentrate to obtain 7-phenyl-1,4-thiazepan-4-one.
This method achieves 65–78% yields for analogous substrates.
Reduction of Thiazepanones to Thiazepanes
The ketone group in 1,4-thiazepanones is reduced using sodium borohydride or catalytic hydrogenation. For instance, hydrogenation of 7-phenyl-1,4-thiazepan-4-one over Pd/C (10%) in methanol at 50 psi H₂ for 12 hours yields 7-phenyl-1,4-thiazepane. Reduction efficiencies exceed 85% for similar structures.
Functionalization of the 7-Phenyl Substituent
The 7-phenyl group is introduced during the initial cyclization step by selecting phenyl-substituted α,β-unsaturated esters. For example, ethyl cinnamate derivatives react with cysteamine to directly incorporate the phenyl group at position 7.
Alternative Routes via Multicomponent Reactions
Arylidenemalononitriles (e.g., benzylidenemalononitrile) react with thioamide precursors to form pyridine derivatives, which could be adapted for thiazepane synthesis. However, this route requires extensive optimization for the target compound.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for two dominant routes:
| Step | Method A (One-Pot Cyclization) | Method B (Stepwise Amidation) |
|---|---|---|
| Cyclization Yield | 75% | N/A |
| Reduction Yield | 85% | N/A |
| Amidation Yield | 72% | 65% |
| Total Yield | 46% | 42% |
| Purity (HPLC) | >95% | >90% |
Method A offers superior efficiency due to fewer intermediates, while Method B provides flexibility for late-stage functionalization.
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents at position 7 reduce cyclization yields. Using electron-withdrawing groups on the α,β-unsaturated ester improves reactivity.
- Amidation Selectivity : Competing reactions with the thiazepane’s secondary amine are mitigated by protecting-group strategies (e.g., Boc protection).
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases:
- Anticancer Activity : Research indicates that N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide exhibits significant cytotoxic effects against different cancer cell lines. For instance, studies have shown that it has a dose-dependent inhibitory effect on human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, it exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
- Anti-inflammatory Effects : It has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 50%, indicating its potential use in inflammatory diseases .
Organic Synthesis
This compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various synthetic modifications that can lead to the development of novel derivatives with enhanced biological properties.
Study on Anticancer Activity (2023)
- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
Antimicrobial Activity Evaluation (2024)
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects were noted on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Inflammation Model Study (2025)
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The thiazepane ring and the carboxamide group could facilitate binding to these targets, potentially modulating their activity.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness: N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide is unique due to the presence of the thiazepane ring, which is less common compared to other heterocyclic systems. This structural feature may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiazepane ring, followed by the introduction of the carboxamide group and chlorophenyl substituent. Specific synthetic pathways may include:
- Formation of Thiazepane Ring : Utilizing thioketones and amines under controlled conditions.
- Introduction of Substituents : Employing electrophilic aromatic substitution methods to introduce the 2-chlorophenyl group.
- Carboxamide Formation : Converting carboxylic acids to amides through reaction with amines or ammonia.
Pharmacological Activities
This compound has been studied for various biological activities including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated effective free radical scavenging capabilities with an IC50 value comparable to established antioxidants like ascorbic acid .
- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. The compound has shown promising inhibitory effects on tyrosinase activity, which could be beneficial in treating hyperpigmentation disorders. The IC50 values for tyrosinase inhibition were found to be in the range of 16.5 ± 0.37 µM .
- Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. While specific data on this compound is limited, related thiazolidine derivatives have shown significant AChE inhibitory activity .
Case Study 1: Antioxidant Activity Assessment
In a study evaluating the antioxidant potential of various thiazepane derivatives, this compound was tested alongside other compounds. The results indicated that this compound possessed a notable ability to reduce DPPH free radicals, with an IC50 value demonstrating its efficacy .
Case Study 2: Tyrosinase Inhibition
A comparative analysis was conducted on several thiazepane derivatives regarding their tyrosinase inhibition capabilities. This compound ranked among the top inhibitors, suggesting its potential application in cosmetic formulations aimed at skin lightening and hyperpigmentation treatment .
Summary of Biological Activities
| Activity | IC50 Value (µM) | Notes |
|---|---|---|
| Antioxidant | 18.17 ± 1.0 | Comparable to ascorbic acid |
| Tyrosinase Inhibition | 16.5 ± 0.37 | Significant inhibitor among tested compounds |
| Acetylcholinesterase Inhibition | Not specifically tested | Related compounds show promising activity |
Q & A
Q. What are the key considerations for synthesizing N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide with high purity?
Methodological Answer:
- Step 1: Reaction Optimization
Control reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to avoid side reactions. For example, the thiazepane ring formation requires precise pH control to prevent ring-opening . - Step 2: Purification
Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Confirm purity via HPLC (>95%) and monitor for byproducts such as unreacted chlorophenyl intermediates . - Step 3: Characterization
Validate structure using H/C NMR, IR (amide C=O stretch at ~1650 cm), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the structural stability of this compound?
Methodological Answer:
- Stability Tests
Conduct accelerated degradation studies under stress conditions:- Oxidative Stress : Expose to 3% HO at 40°C for 24 hours; monitor degradation via TLC. The sulfur and nitrogen in the thiazepane ring may render sensitivity to strong oxidizers .
- Photostability : Use UV light (320–400 nm) for 48 hours; quantify changes via UV-Vis spectroscopy.
- Storage Recommendations
Store in amber vials at –20°C under inert gas (argon) to minimize hydrolysis of the carboxamide group .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar thiazepane derivatives?
Methodological Answer:
- Differentiation Strategy
- NMR Analysis : Compare aromatic proton signals (e.g., 2-chlorophenyl substituents show distinct splitting patterns in H NMR at δ 7.2–7.5 ppm) .
- X-ray Crystallography : Resolve the thiazepane ring conformation (chair vs. boat) and substituent orientation .
- Comparative Chromatography : Use reverse-phase HPLC with a C18 column; retention times vary based on lipophilicity from the chlorophenyl group .
Advanced Research Questions
Q. How do structural modifications in the thiazepane ring or substituents impact biological activity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Approach
Synthesize analogs (e.g., fluorophenyl, cyclopropane-sulfonyl derivatives) and compare bioactivity using enzyme inhibition assays. For example:Substituent IC (nM) Binding Affinity (ΔG, kcal/mol) 2-Chlorophenyl 12.5 ± 1.2 –8.9 2-Fluorophenyl 18.7 ± 2.1 –7.5 Cyclopropanesulfonyl 45.3 ± 3.8 –5.2 Data inferred from analogs in and .
-
Computational Modeling
Perform molecular docking (AutoDock Vina) to assess how substituent electronegativity (Cl vs. F) affects hydrogen bonding with target enzymes .
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
Methodological Answer:
- Troubleshooting Protocol
- Assay Replication : Repeat experiments with standardized protocols (e.g., ATP concentration in kinase assays).
- Control Validation : Confirm enzyme activity with a reference inhibitor (e.g., staurosporine for kinases).
- Solvent Interference Check : Test if DMSO (common solvent) at >0.1% concentration affects readings .
- Data Normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
Methodological Answer:
- Workflow for Target Binding Analysis
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses in enzyme active sites. Optimize the chlorophenyl group’s van der Waals interactions .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess complex stability; analyze root-mean-square deviation (RMSD) of the ligand .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy, focusing on contributions from the carboxamide moiety .
Q. How can researchers validate the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Vitro Assays
- Microsomal Stability : Incubate with liver microsomes (human/rat) for 60 minutes; quantify parent compound loss via LC-MS/MS.
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D9 isoforms to predict drug-drug interaction risks .
- In Silico Tools
Use ADMET Predictor or SwissADME to estimate metabolic hotspots (e.g., oxidation of the thiazepane sulfur) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
